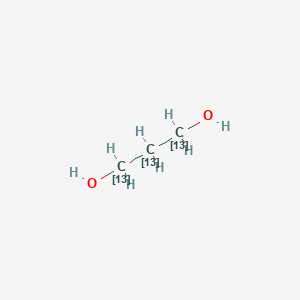
Palmitoyl-DL-carnitine chloride, powder
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmitoyl-DL-carnitine chloride, also known as DL-Hexadecanoylcarnitine, is a long-chain acylcarnitine. It plays essential roles both intracellularly and extracellularly. Within cells, it is transported into mitochondria to deliver palmitate for fatty acid oxidation and energy production. Its chemical formula is C23H46NO4 · Cl, and its molecular weight is 436.07 g/mol .
Preparation Methods
Synthetic Routes::
Industrial Production Methods:
Chemical Synthesis:
Chemical Reactions Analysis
Palmitoyl-DL-carnitine chloride undergoes various reactions:
Biological Effects:
Scientific Research Applications
Palmitoyl-DL-carnitine chloride has been studied for its effects in various fields:
Cancer Research:
Cardiovascular Health:
Mechanism of Action
The compound’s mechanism of action involves:
Mitochondrial Fatty Acid Oxidation:
Regulation of Calcium Mobilization:
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C23H47ClNO4+ |
|---|---|
Molecular Weight |
437.1 g/mol |
IUPAC Name |
(3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium;hydrochloride |
InChI |
InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/p+1 |
InChI Key |
GAMKNLFIHBMGQT-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)







